

Commercial Suppliers and Technical Guide for Benzyl Ferulate in Research

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Compound of Interest

Compound Name: *Benzyl ferulate*

Cat. No.: *B1639199*

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of commercial sources for **Benzyl ferulate**, along with its physicochemical properties, and detailed experimental protocols for its application in neuroprotective and anti-cancer research. This guide also elucidates the key signaling pathways modulated by **Benzyl ferulate**.

Commercial Availability of Benzyl Ferulate

Benzyl ferulate is available from several commercial suppliers catering to the research and development market. The compound is typically supplied as a high-purity substance suitable for in vitro and in vivo studies. Below is a comparative table of offerings from prominent suppliers.

Supplier	Catalog Number	Purity	Physical Form	CAS Number	Molecular Weight
MedchemExpress	HY-134607	>98%	Oil	132335-97-8	284.31
Biosynth	HFA33597	Not Specified	Not Specified	132335-97-8	284.31
BOC Sciences	NP5504	98.0%	Oil	132335-97-8	284.311
TargetMol	T5526	>98%	Oil	132335-97-8	284.31
BioCrick	BCN7753	>98%	Oil	132335-97-8	284.30

Physicochemical Properties

- Molecular Formula: $C_{17}H_{16}O_4$ [\[1\]](#)
- Synonyms: Ferulic acid benzyl ester, Benzyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[\[1\]](#)
- Appearance: Oil[\[1\]](#)[\[2\]](#)
- Storage: For long-term storage, it is recommended to store **Benzyl ferulate** as a powder at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 1 year.[\[3\]](#)

Experimental Protocols

Benzyl ferulate has demonstrated significant potential in both neuroprotection and cancer research. The following are detailed experimental protocols for evaluating its efficacy in these areas.

Neuroprotective Effects of Benzyl Ferulate

Benzyl ferulate has been shown to have a neuroprotective effect against ischemia/reperfusion injury.[\[4\]](#) The following protocols are based on a study investigating its antioxidant properties.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

- Animal Model: Adult male Sprague-Dawley (SD) rats are used.
- MCAO Procedure: Rats are anesthetized, and the middle cerebral artery is occluded for 2 hours, followed by reperfusion.
- Drug Administration: **Benzyl ferulate** is administered via gavage at doses of 5, 10, and 15 mg/kg body weight.[\[5\]](#)
- Assessment of Neuroprotection:
 - Neurological Deficit Scoring: Neurological function is evaluated at 24 hours post-reperfusion.
 - Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
 - Apoptosis Assay: Neuronal apoptosis in the ischemic penumbra is assessed using TUNEL staining.[\[5\]](#)
 - Biochemical Analysis: Brain tissues are homogenized to measure levels of oxidative stress markers (e.g., malondialdehyde (MDA), superoxide dismutase (SOD)), and proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) and the NOX2/NOX4 pathway via Western blot and real-time PCR.[\[4\]](#)

In Vitro Model: Hypoxia/Reoxygenation (H/R) in SH-SY5Y Cells

- Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard conditions.
- H/R Procedure: To mimic ischemia-reperfusion, cells are subjected to hypoxia (95% N₂, 5% CO₂) for 4 hours, followed by reoxygenation (95% air, 5% CO₂) for 20 hours.[\[4\]](#)
- Drug Treatment: **Benzyl ferulate** is added to the culture medium at various concentrations (e.g., 10⁻⁸, 10⁻⁷, 10⁻⁶ M) during the reoxygenation phase.[\[6\]](#)
- Evaluation of Cytoprotection:
 - Cell Viability Assay: Cell viability is determined using assays such as MTT or CCK-8.[\[4\]](#)

- Apoptosis Analysis: Apoptosis is quantified by flow cytometry after staining with Annexin V and propidium iodide.[4]
- Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.
- Western Blot Analysis: Protein expression of NOX2, NOX4, and apoptosis-related proteins is analyzed.[4]

Anti-Proliferative Effects on Gastrointestinal Cancer Cells

Benzyl ferulate has shown anti-proliferative activity against HCT-116 colon carcinoma, KYSE-30 esophageal squamous cancer, and NCI-N87 gastric carcinoma cell lines.[3] The following is a general protocol for assessing these effects.

Cell Proliferation Assay (MTT Assay)

- Cell Seeding: HCT-116, KYSE-30, or NCI-N87 cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
- Compound Treatment: Cells are treated with various concentrations of **Benzyl ferulate** (e.g., in a range of 0.1 to 100 μ M) for 24, 48, or 72 hours.
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC₅₀ value (the concentration of **Benzyl ferulate** that inhibits cell growth by 50%)

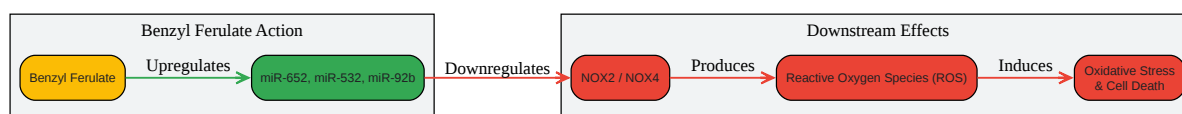
is calculated.

Signaling Pathways Modulated by Benzyl Ferulate

Benzyl ferulate and its parent compound, ferulic acid, exert their biological effects by modulating several key signaling pathways.

NOX2/NOX4 Signaling Pathway

In the context of neuroprotection, **Benzyl ferulate** has been shown to downregulate the expression of NADPH oxidase 2 (NOX2) and NOX4.[4] This, in turn, reduces the production of reactive oxygen species (ROS), mitigating oxidative stress-induced cell death. The upregulation of specific microRNAs (miR-652, miR-532, and miR-92b) appears to be an upstream mechanism by which **Benzyl ferulate** regulates NOX2 and NOX4 expression.[4]

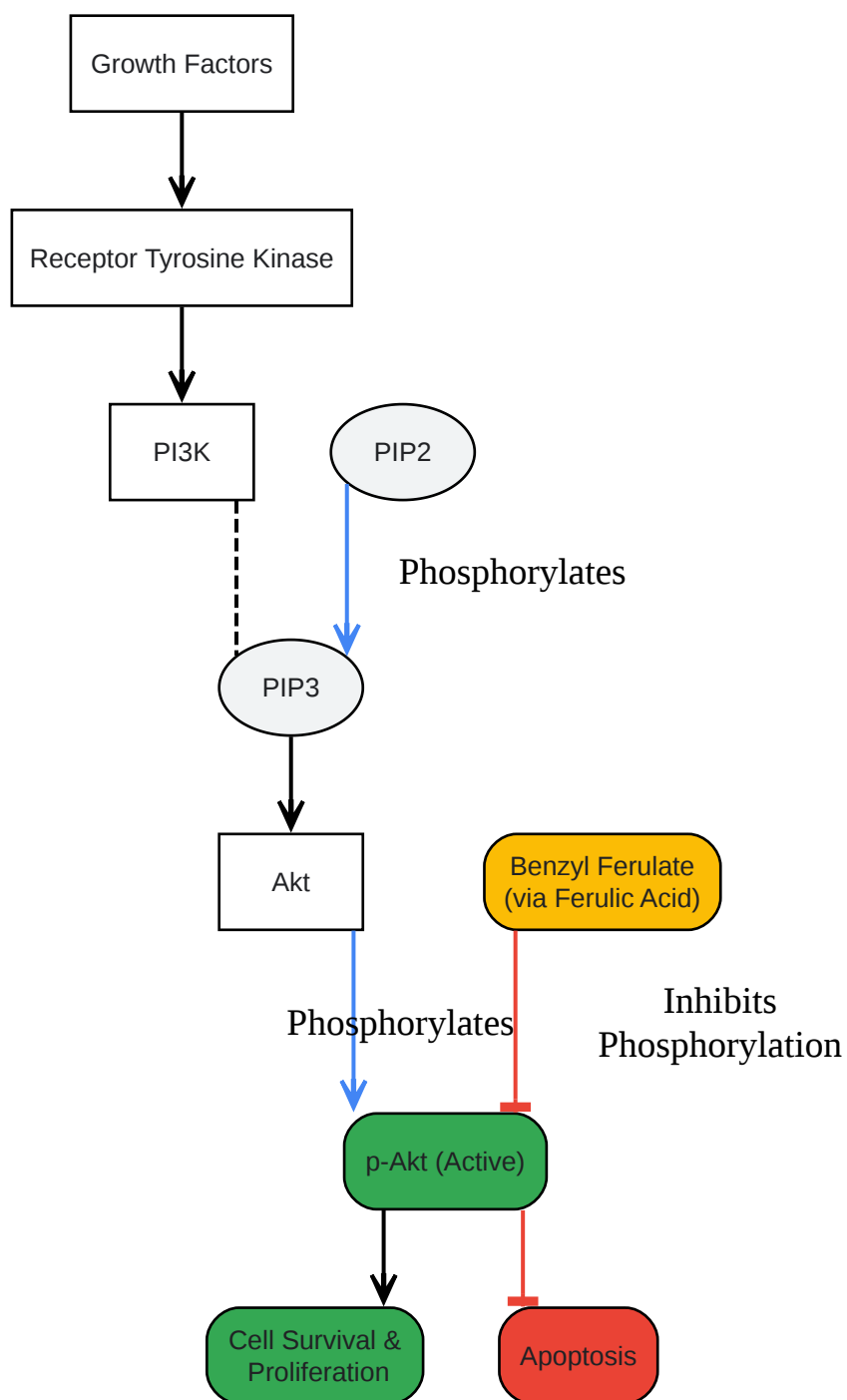


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Caption: **Benzyl Ferulate** upregulates specific miRNAs, leading to the downregulation of NOX2/NOX4 and a subsequent reduction in oxidative stress.

PI3K/Akt Signaling Pathway

Ferulic acid, the parent compound of **Benzyl ferulate**, is known to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[7][8] In many cancer cells, this pathway is constitutively active. Ferulic acid has been shown to inhibit the phosphorylation of Akt, thereby inactivating the pathway and leading to decreased proliferation and increased apoptosis in cancer cells.[7]

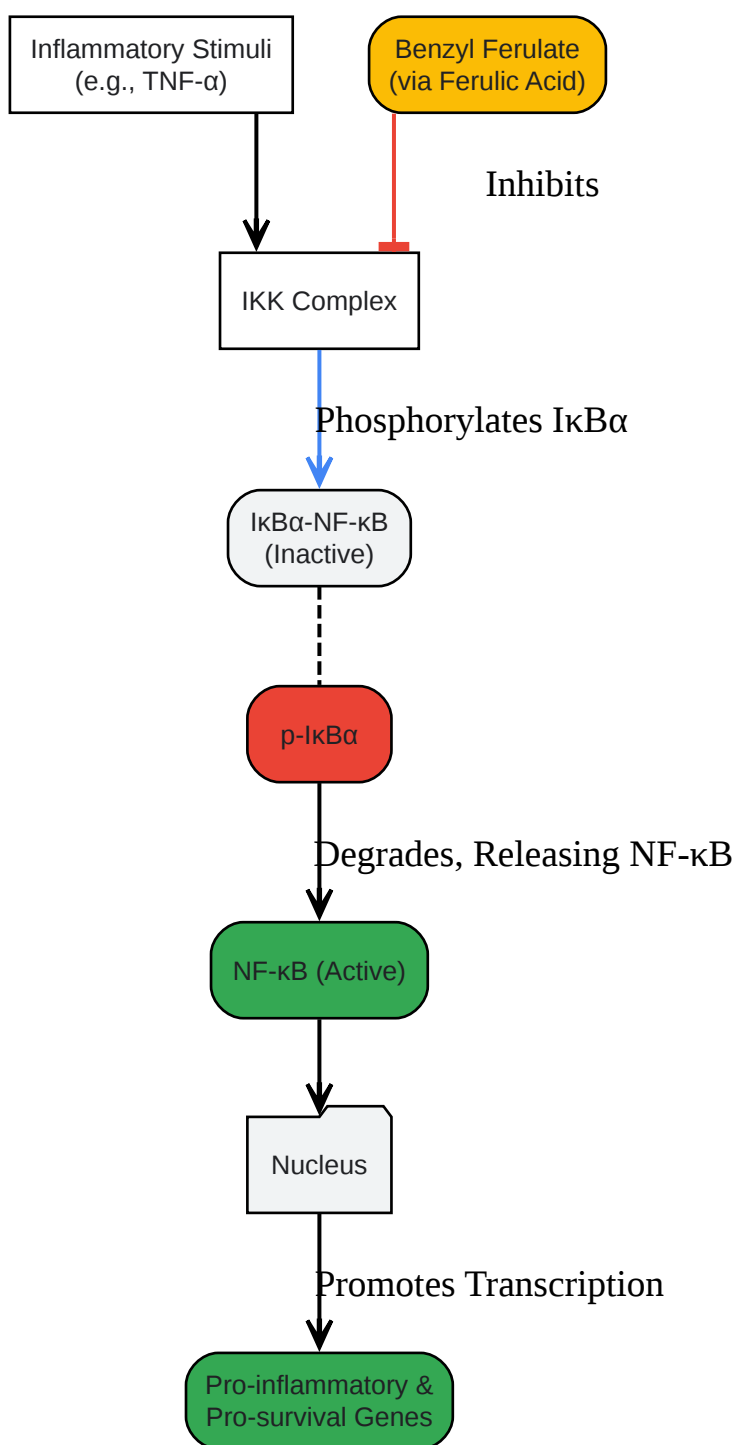


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Caption: **Benzyl ferulate** (via ferulic acid) inhibits the phosphorylation of Akt, thereby suppressing cell survival and promoting apoptosis.

NF- κ B Signaling Pathway

The NF- κ B pathway is a key regulator of inflammation and is often implicated in cancer development and progression. Ferulic acid has been demonstrated to inhibit the activation of NF- κ B.[9] It can prevent the phosphorylation and subsequent degradation of I κ B α , the inhibitory protein of NF- κ B. This keeps NF- κ B sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[9]



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Caption: **Benzyl ferulate** (via ferulic acid) inhibits the IKK complex, preventing NF- κ B activation and the transcription of target genes.

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